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molecular formula C8H4BrF3O2 B1293190 5-Bromo-2-(trifluoromethoxy)benzaldehyde CAS No. 923281-52-1

5-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1293190
M. Wt: 269.01 g/mol
InChI Key: IBEWLWBZTHFCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150575B2

Procedure details

Triethylamine (1.14 mL, 8.18 mmol) and propylphosphonic anhydride (cyclic trimer) (ca. 1.7 M solution in ethyl acetate, 4.8 mL, 8.18 mmol) were added in this order to a solution of 5-bromo-2-(trifluoromethoxy)benzaldehyde (2.00 g, 7.43 mmol) and hydroxyamine hydrochloride (568 mg, 8.18 mmol) in DMF (7.5 mL), and the mixture was stirred at 100° C. for 8 hours. The reaction solution was poured to a saturated sodium bicarbonate aqueous solution, followed by extraction with ethyl acetate. The obtained organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2] to obtain the title compound (1.71 g, yield: 86%).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
propylphosphonic anhydride
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.CCCP(=O)=O.[Br:14][C:15]1[CH:16]=C[C:18]([O:23][C:24]([F:27])([F:26])[F:25])=[C:19]([CH:22]=1)C=O.Cl.ON.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Br:14][C:15]1[CH:22]=[CH:19][C:18]([O:23][C:24]([F:25])([F:26])[F:27])=[C:7]([CH:16]=1)[C:6]#[N:3] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
propylphosphonic anhydride
Quantity
4.8 mL
Type
reactant
Smiles
CCCP(=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC(F)(F)F
Name
Quantity
568 mg
Type
reactant
Smiles
Cl.ON
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=100/0-98/2]

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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